Cytotoxicity Profile: Octahydroepoxyisoindole Scaffold vs. Norcantharidin-Amide Hybrids in Cancer Cell Lines
The octahydroepoxyisoindole scaffold itself, when incorporated into simple carboxylic acid analogues, demonstrates a striking lack of inherent cytotoxicity, unlike the norcantharidin-amide hybrids which exhibit potent growth inhibition [1]. This establishes the scaffold as a clean, non-toxic starting point for building in activity through specific functionalization, rather than possessing intrinsic cytotoxic liabilities.
| Evidence Dimension | In vitro Cytotoxicity (GI50) |
|---|---|
| Target Compound Data | No notable cytotoxicity observed at standard screening doses in a panel of 11 cancer cell lines |
| Comparator Or Baseline | Norcantharidin-amide hybrids (e.g., compound 13c and 24) |
| Quantified Difference | GI50 values for hybrids ranged from 15 nM to 2.9 µM; octahydroepoxyisoindole analogues were inactive |
| Conditions | 11 human cancer cell lines: HT29, MCF-7, A2780, H460, A431, Du145, BE2-C, SJ-G2, U87, MIA, SMA |
Why This Matters
This data differentiates the parent scaffold as a non-cytotoxic precursor, ensuring that observed activity in final compounds is due to the installed pharmacophore, critical for SAR studies and avoiding off-target toxicity from the core structure.
- [1] Hizartzidis L, Gilbert J, Gordon CP, Sakoff JA, McCluskey A. Synthesis and Cytotoxicity of Octahydroepoxyisoindole-7-carboxylic Acids and Norcantharidin-Amide Hybrids as Norcantharidin Analogues. ChemMedChem. 2019;14(12):1152-1161. doi:10.1002/cmdc.201900180 View Source
